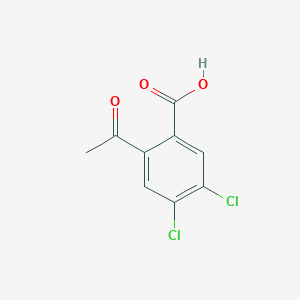![molecular formula C19H34INO2 B14266541 N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide CAS No. 139312-30-4](/img/structure/B14266541.png)
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of a trimethylammonium group attached to an ethan-1-aminium backbone, which is further substituted with a phenoxy group bearing an octyloxy chain. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form octyloxyphenol.
Etherification: The octyloxyphenol is then reacted with 2-chloroethyltrimethylammonium chloride under basic conditions to form the intermediate compound.
Quaternization: The final step involves the quaternization of the intermediate with methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced derivatives of the phenoxy group.
Hydrolysis: Phenol and corresponding alkyl derivatives.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial cleaners.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds. It interacts with molecular targets such as cell membranes, leading to increased permeability and potential cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide
- N,N,N-Trimethyl-1-oxo-1-phenoxy-2-dodecanaminium bromide
- 1-Methoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide
Uniqueness
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is unique due to its specific structure, which imparts distinct surfactant properties. The presence of the octyloxy chain and the phenoxy group enhances its ability to interact with hydrophobic and hydrophilic environments, making it versatile for various applications.
Propiedades
Número CAS |
139312-30-4 |
|---|---|
Fórmula molecular |
C19H34INO2 |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
trimethyl-[2-(4-octoxyphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H34NO2.HI/c1-5-6-7-8-9-10-16-21-18-11-13-19(14-12-18)22-17-15-20(2,3)4;/h11-14H,5-10,15-17H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
PIRDLKVCJSVJCV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)OCC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


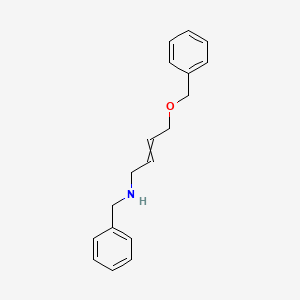

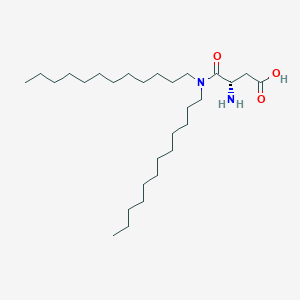
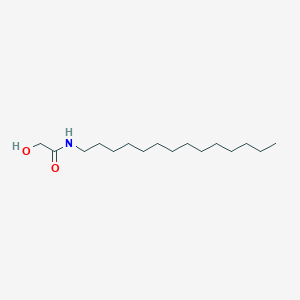

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
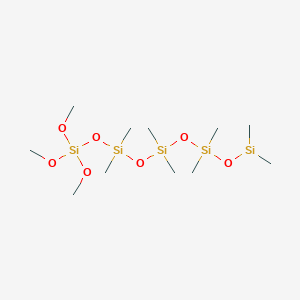

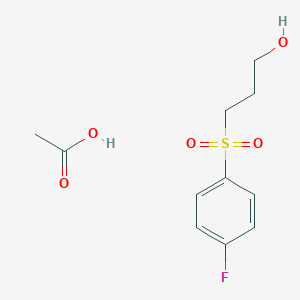
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
